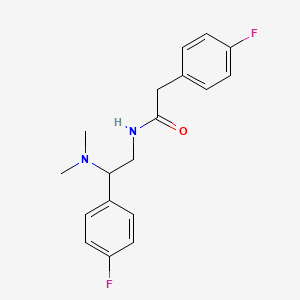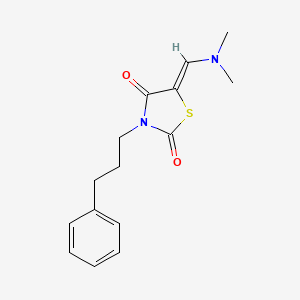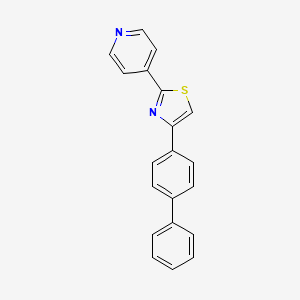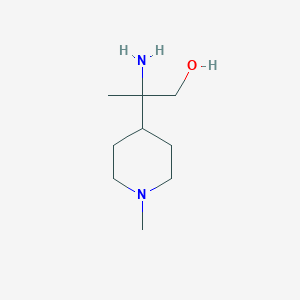
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as FDA 203, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound belongs to the class of N-phenylacetamides and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis and Monitoring :A hydrophobic radiofluorinated derivative of a compound related to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to locate and assess the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique is expected to aid in the diagnostic assessment of Alzheimer's and in monitoring the response to experimental treatments (Shoghi-Jadid et al., 2002).
Antiallergy Activity :Derivatives of N-(2-(dimethylamino)ethyl)-4-aryl-1-piperazinecarboxamide, structurally similar to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for antiallergy activity. Certain derivatives demonstrated activity in the passive foot anaphylaxis assay, which is an IgE-mediated model used for detecting compounds with antiallergic activity (Walsh et al., 1990).
Chemistry and Synthetic Utility :The compound is involved in the synthesis of various chemical entities. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, which share structural similarities with N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, react with vicinal cis-diols to produce specific acetals. These acetals are useful as temporary protecting groups in chemical synthesis (Hanessian & Moralioglu, 1972).
Synthesis and Improvement of Derivatives :The synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, has been improved through various technical methods, indicating the compound's significance in the development of new chemical entities (Gong Fenga, 2007).
Fluorescent Molecular Probes :Compounds structurally related to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide have been synthesized as fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Photoheterolysis in Organic Synthesis :The study on the photochemically induced dehalogenation and trapping of the cation of compounds like 4-chloro-N,N-dimethylaniline, which shares functional groups with N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, demonstrates its application in organic synthesis (Fagnoni, Mella, & Albini, 1999).
Anticancer and Anti-Inflammatory Activities :A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, structurally related to the compound , have been developed for their potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing a 1-phenylethylamine moiety attached to substituted phenols, exhibited significant activity in related assays (Rani et al., 2014).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGSZWFMXQYWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hexyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971770.png)
![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-[(4-chlorophenyl)methyl]-1,2-dihydropyrazin-2-one](/img/structure/B2971774.png)
![(E)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2971775.png)


![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971783.png)
![2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2971785.png)
![methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2971787.png)

![N-(4-methylbenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2971790.png)